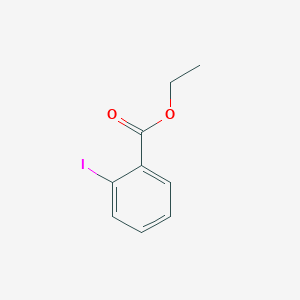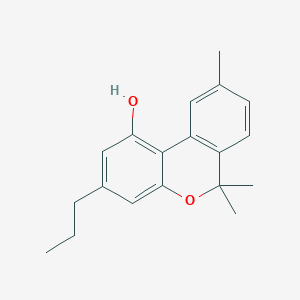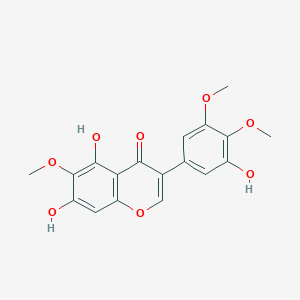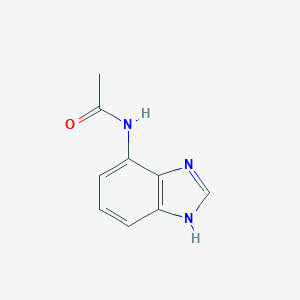![molecular formula C14H13NO B162258 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-05-3](/img/structure/B162258.png)
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. DHP is a versatile molecule that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism Of Action
The mechanism of action of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to scavenge free radicals and reduce oxidative stress. Furthermore, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several advantages for lab experiments, including its versatility and ease of synthesis. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be synthesized using a variety of methods, and its structure can be modified to optimize its biological activity. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine may exhibit toxicity at high doses, which could limit its potential clinical applications.
Future Directions
There are several future directions for research on 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine. One area of interest is the development of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine and its potential applications in the treatment of various diseases. Furthermore, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine could be used as a starting point for the development of novel therapeutics that target specific signaling pathways involved in disease progression. Overall, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a promising compound that has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be synthesized using a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst such as ammonium acetate. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea or thiourea in the presence of a catalyst such as acetic acid. The Gewald reaction involves the condensation of an aldehyde, a beta-ketoester, and elemental sulfur in the presence of a catalyst such as sodium ethoxide. Each of these methods has its advantages and limitations, and the choice of method depends on the specific application.
Scientific Research Applications
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
126474-05-3 |
|---|---|
Product Name |
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-11(5-3-1)14-8-12-6-7-15-9-13(12)10-16-14/h1-7,9,14H,8,10H2 |
InChI Key |
UBGFOEABUJCGRU-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C=CN=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OCC2=C1C=CN=C2)C3=CC=CC=C3 |
synonyms |
1H-Pyrano[3,4-c]pyridine,3,4-dihydro-3-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
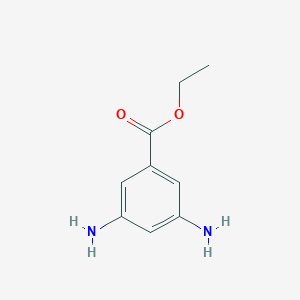
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
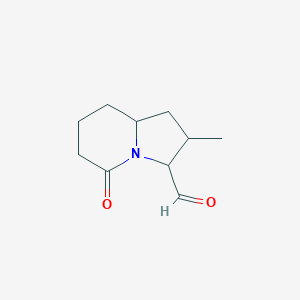
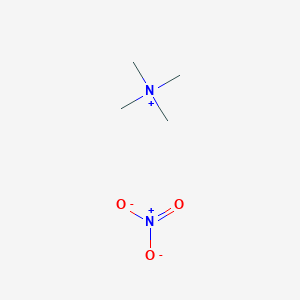
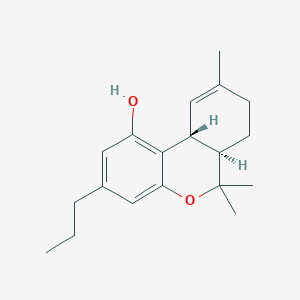
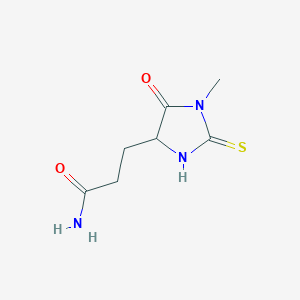
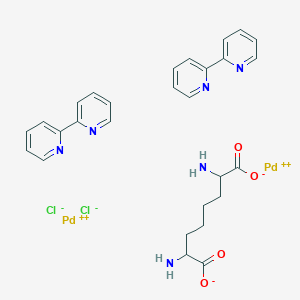
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
